molecular formula C10H16O2 B13329240 4-Methyl-2-propanoylcyclohexan-1-one

4-Methyl-2-propanoylcyclohexan-1-one

Cat. No.: B13329240
M. Wt: 168.23 g/mol
InChI Key: VGHPSHHPPMNSDD-UHFFFAOYSA-N
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Description

4-Methyl-2-propanoylcyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones. Cyclohexanones are cyclic ketones with a six-membered ring structure. This compound is characterized by a methyl group and a propanoyl group attached to the cyclohexane ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-propanoylcyclohexan-1-one can be achieved through several methods. One common approach involves the aldol condensation of cyclohexanone with propanal in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions, followed by purification through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound often involves large-scale aldol condensation reactions. The process is optimized for high yield and purity, using continuous flow reactors and advanced purification techniques. The use of catalysts and controlled reaction conditions ensures efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-propanoylcyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as halides, amines, or alcohols

Major Products Formed

Scientific Research Applications

4-Methyl-2-propanoylcyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and natural product synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of 4-Methyl-2-propanoylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, forming covalent bonds with nucleophiles. This interaction can lead to the formation of new chemical entities with distinct properties. The exact molecular targets and pathways depend on the specific application and reaction conditions .

Comparison with Similar Compounds

4-Methyl-2-propanoylcyclohexan-1-one can be compared with other cyclohexanones such as:

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

4-methyl-2-propanoylcyclohexan-1-one

InChI

InChI=1S/C10H16O2/c1-3-9(11)8-6-7(2)4-5-10(8)12/h7-8H,3-6H2,1-2H3

InChI Key

VGHPSHHPPMNSDD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CC(CCC1=O)C

Origin of Product

United States

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